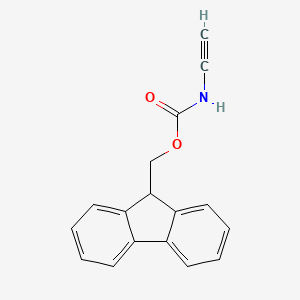
2-Amino-1,8-dihydroxy-5-(phenylamino)anthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1,8-dihydroxy-5-(phenylamino)anthraquinone is an organic compound belonging to the anthraquinone family Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and various industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,8-dihydroxy-5-(phenylamino)anthraquinone typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Anthraquinone is nitrated to introduce nitro groups.
Reduction: The nitro groups are reduced to amino groups using reducing agents such as iron powder and hydrochloric acid.
Amination: Phenylamine is introduced to the compound through an amination reaction, often using catalysts like palladium on carbon.
Hydroxylation: Hydroxyl groups are introduced through hydroxylation reactions, typically using reagents like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1,8-dihydroxy-5-(phenylamino)anthraquinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted anthraquinone derivatives.
Aplicaciones Científicas De Investigación
2-Amino-1,8-dihydroxy-5-(phenylamino)anthraquinone has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-1,8-dihydroxy-5-(phenylamino)anthraquinone involves its interaction with molecular targets and pathways. The compound’s amino and hydroxy groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity, DNA replication, and other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diaminoanthraquinone: Another anthraquinone derivative with amino groups.
1,8-Dihydroxyanthraquinone: Similar structure but lacks the phenylamino group.
2-Phenylaminoanthraquinone: Contains a phenylamino group but lacks the hydroxy groups.
Propiedades
Número CAS |
84788-11-4 |
|---|---|
Fórmula molecular |
C20H14N2O4 |
Peso molecular |
346.3 g/mol |
Nombre IUPAC |
2-amino-5-anilino-1,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H14N2O4/c21-12-7-6-11-15(19(12)25)20(26)17-14(23)9-8-13(16(17)18(11)24)22-10-4-2-1-3-5-10/h1-9,22-23,25H,21H2 |
Clave InChI |
TVHDZTXXIBHODC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C3=O)C=CC(=C4O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



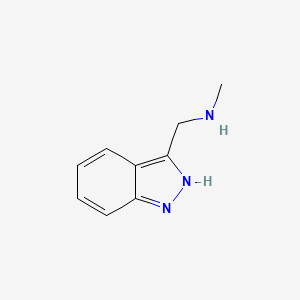

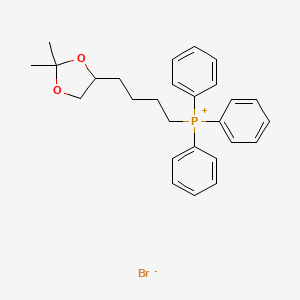
![7-Bromo-5-(2-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B13149128.png)
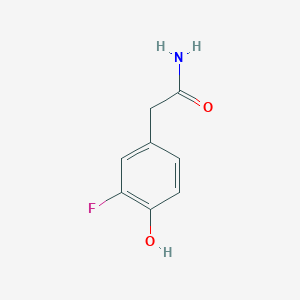
![2-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1,4-disulfonic acid](/img/structure/B13149136.png)
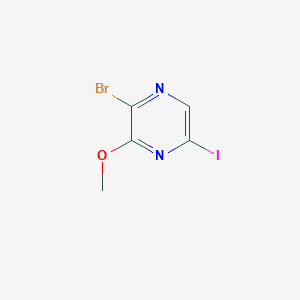
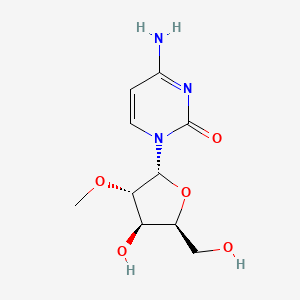
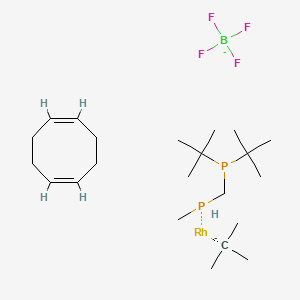

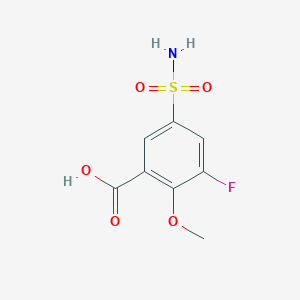
![N-[(2S)-6-(diaminomethylideneamino)-1-(ethylamino)-1-oxohexan-2-yl]dodecanamide;hydrochloride](/img/structure/B13149178.png)
